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molecular formula C11H14BrNO2 B8771933 Acetamide, N-[4-(3-bromopropoxy)phenyl]- CAS No. 40981-73-5

Acetamide, N-[4-(3-bromopropoxy)phenyl]-

Cat. No. B8771933
M. Wt: 272.14 g/mol
InChI Key: GYQVTCSDOJTHEB-UHFFFAOYSA-N
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Patent
US05604237

Procedure details

A mixture of the product of part (i) above (13 g) and 5N hydrochloric acid (200 ml) was heated under reflux for 2 h. After cooling, the mixture was basified with sodium hydroxide solution and extracted with dichloromethane. The organic phase was evaporated to give the title compound (7 g) as an oil. IR includes a peak at 3360-3450 cm-1 (NH).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12]C(=O)C)=[CH:8][CH:7]=1.[OH-].[Na+]>Cl>[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCOC1=CC=C(C=C1)NC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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